molecular formula C10H20N2 B1588667 (S)-1-(pyrrolidin-2-ylmethyl)piperidine CAS No. 65921-41-7

(S)-1-(pyrrolidin-2-ylmethyl)piperidine

Cat. No.: B1588667
CAS No.: 65921-41-7
M. Wt: 168.28 g/mol
InChI Key: MYIDBVVEYLMRSS-JTQLQIEISA-N
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Description

(S)-1-(Pyrrolidin-2-ylmethyl)piperidine (CAS 84466-85-3) is a high-value, nitrogen-containing building block in pharmaceutical research and development. Its molecular structure incorporates two saturated heterocycles—piperidine and pyrrolidine—connected by a methylene bridge, creating a versatile three-dimensional scaffold . This compound is particularly valued in lead-oriented synthesis for constructing compound libraries, as it provides a low-molecular-weight, hydrophilic template with multiple points for chemical modification . Such scaffolds are crucial in medicinal chemistry for exploring diverse chemical space and developing molecules with improved three-dimensional complexity . The specific (S) stereochemistry of the pyrrolidine ring further enhances its utility for creating enantiomerically defined targets, which is essential for probing specific biological interactions . As a research chemical, it serves as a key intermediate in the synthesis of more complex molecules for drug discovery projects . This product is intended for research applications in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. The compound has a molecular formula of C11H22N2 and a molecular weight of 182.31 g/mol . It is typically stored at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIDBVVEYLMRSS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@@H]2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427460
Record name (S)-1-(pyrrolidin-2-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65921-41-7
Record name (S)-1-(pyrrolidin-2-ylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for S 1 Pyrrolidin 2 Ylmethyl Piperidine and Analogous Chiral Diamines

Stereoselective Synthesis of the Pyrrolidine (B122466) Moiety in (S)-1-(pyrrolidin-2-ylmethyl)piperidine

The formation of the chiral pyrrolidine ring is a critical step, as the stereocenter at the 2-position defines the (S)-configuration of the target molecule. Many synthetic strategies begin with or create this core structure with high enantiomeric purity. A common and efficient approach involves using starting materials from the chiral pool, such as (S)-proline or its derivatives, which already possess the desired stereochemistry. mdpi.com

Enantioselective Approaches to 2-Substituted Pyrrolidines

Modern synthetic chemistry offers several powerful methods to generate enantiomerically enriched 2-substituted pyrrolidines when a suitable chiral pool starting material is not used.

One prominent method is the asymmetric aza-Michael reaction , where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. rsc.org The use of chiral organocatalysts can direct the cyclization to afford the desired enantiomer with high selectivity. rsc.org Another advanced technique involves the 1,3-dipolar cycloaddition between azomethine ylides and alkenes. acs.org This method is highly effective for creating multiple stereocenters simultaneously. By using a chiral N-tert-butanesulfinyl group on a 1-azadiene, chemists have achieved highly diastereoselective synthesis of densely substituted pyrrolidines. acs.org

Biocatalysis has also emerged as a potent tool. Transaminases, for example, can be used for the asymmetric synthesis of 2-substituted pyrrolidines starting from ω-chloroketones, achieving excellent enantiomeric excess (>99.5% ee in some cases). nih.gov Similarly, rhodium-catalyzed asymmetric arylation of N-tosylaldimines provides a one-pot procedure to access chiral 2-aryl pyrrolidines. organic-chemistry.org

Table 1: Selected Enantioselective Methods for 2-Substituted Pyrrolidine Synthesis

Method Catalyst/Auxiliary Substrate Type Key Features Ref
1,3-Dipolar Cycloaddition Ag₂CO₃ / N-tert-butanesulfinyl Azomethine ylide + 1-Azadiene High diastereoselectivity; forms up to four stereocenters. acs.org
Asymmetric Aza-Michael Chiral Organocatalyst N-nucleophile + α,β-unsaturated ester Bio-inspired; effective for alkaloid synthesis. rsc.org
Catalytic Hydrogenation Heterogeneous (e.g., Pd/C) Substituted pyrroles Excellent diastereoselectivity; creates up to four new stereocenters. nih.gov
Rhodium-Catalyzed Arylation Chiral Bicyclo[3.3.0]octadiene Ligand Aliphatic N-tosylaldimines High yields and enantioselectivity in a one-pot process. organic-chemistry.org

Strategies for Constructing the Pyrrolidine Ring System

Beyond enantioselective additions, various cyclization strategies are employed to build the pyrrolidine scaffold itself. Intramolecular cyclization is a common and powerful approach. For instance, a reductive hydroamination/cyclization cascade of enynyl amines, mediated by a Lewis acid, can produce pyrrolidines stereoselectively. organic-chemistry.org Another innovative method is the intramolecular amination of unactivated C(sp³)-H bonds, catalyzed by copper, which offers complete regio- and chemoselectivity. organic-chemistry.org

The 1,3-dipolar cycloaddition is a classic and highly effective ring-forming reaction, constructing the five-membered heterocycle in a single, often stereoselective, step. nih.gov More recently, divergent strategies have been developed that allow access to either pyrrolidines or piperidines from common precursors. nih.gov One such method involves the condensation of 5-(aminoalkyl)furan-2(5H)-ones with aldehydes. The resulting intermediates can be selectively reduced and cyclized to form either substituted pyrrolidines or piperidines. nih.gov

Enantiopure Synthesis of the Piperidine (B6355638) Moiety in this compound

For the specific target compound, the piperidine moiety is achiral. Therefore, its synthesis is less complex than that of the pyrrolidine core. Most synthetic routes introduce a pre-formed piperidine ring in the final step. However, in the synthesis of analogous chiral diamines where the piperidine ring itself might be substituted and chiral, enantiopure synthesis becomes critical.

Asymmetric Routes to 2-Substituted Piperidines

Similar to pyrrolidines, the asymmetric aza-Michael reaction is a key strategy for accessing chiral piperidines. Intramolecular conjugate addition of a nitrogen nucleophile onto an activated olefin can create cis-2,6-disubstituted piperidines as single isomers. rsc.org

Asymmetric hydrogenation of pyridine (B92270) derivatives is another major route. The use of iridium(I) catalysts with specific P,N-ligands enables the successful asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts. nih.gov One-pot sequences involving multiple reactions, such as reduction of an alkyne, reductive ring-opening of a chiral aziridine, debenzylation, and intramolecular reductive amination, have been developed for the divergent and stereoselective synthesis of cis-2,6-disubstituted piperidine natural products. rsc.org Biomimetic approaches using organocatalysis have also been successfully applied to produce 2-substituted piperidine alkaloids with high enantiomeric excess. nih.gov

Ring-Forming Reactions for Piperidine Scaffold Construction

The construction of the piperidine ring can be achieved through various cyclization reactions. These methods are generally classified as intermolecular or intramolecular. nih.gov

Intramolecular cyclization is a dominant strategy, with methods including:

Reductive Amination: The cyclization of ω-amino fatty acids or related aminonitriles can be catalyzed by various metals, including iron or copper, to form the piperidine ring. nih.gov

Radical Cyclization: Intramolecular radical C-H amination or cyclization of 1,6-enynes can form polysubstituted piperidines. nih.gov

Alkene Amination: Palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes yields chiral β-acetoxylated piperidines with excellent selectivity. nih.gov

Intermolecular cyclization , or annulation, builds the ring from two or more separate components. A "[5+1] annulation" method catalyzed by iridium involves the reaction of a diol and a primary amine to stereoselectively form substituted piperidines. nih.gov

Table 2: Selected Ring-Forming Reactions for Piperidine Synthesis

Reaction Type Catalyst/Reagent Precursor Type Key Features Ref
Intramolecular Reductive Amination Iron Complex / Phenylsilane ω-Amino fatty acids Efficient cyclization and reduction cascade. nih.gov
Intramolecular Radical Cyclization Triethylborane (initiator) 1,6-enynes Forms polysubstituted alkylidene piperidines. nih.gov
Intramolecular Aza-Michael Addition Acid Catalyst Unsaturated Amines Highly diastereoselective for cis-2,6-disubstitution. rsc.org
[5+1] Annulation Iridium(III) Complex Diols + Amines "Hydrogen borrowing" cascade; stereoselective. nih.gov

Convergent and Divergent Synthetic Pathways to this compound

The assembly of the final molecule can proceed through pathways designed to either build the molecule from separate, pre-functionalized fragments (convergent) or to create a variety of related molecules from a common intermediate (divergent).

A highly effective convergent synthesis for this compound starts with a chiral building block, typically (S)-prolinol, which is derived from the reduction of (S)-proline. mdpi.com The hydroxyl group of (S)-prolinol is first activated by converting it into a good leaving group, such as a tosylate or mesylate. In a subsequent step, this activated intermediate undergoes nucleophilic substitution by piperidine. The piperidine nitrogen attacks the methylene (B1212753) carbon, displacing the leaving group and forming the C-N bond that links the two heterocyclic rings. This method is efficient because it preserves the stereochemistry of the starting material and joins two readily available fragments late in the synthesis.

A divergent synthesis approach focuses on creating a library of analogous compounds from a common precursor. nih.gov In this context, a key intermediate like (S)-2-(aminomethyl)pyrrolidine or an activated (S)-prolinol derivative can be reacted with a variety of different nucleophiles. sigmaaldrich.com For example, reacting activated (S)-prolinol with different cyclic secondary amines (e.g., morpholine, azepane) or reacting (S)-2-(aminomethyl)pyrrolidine with various electrophiles allows for the rapid generation of a diverse set of chiral diamine analogs. doaj.orgnih.gov This strategy is particularly valuable in medicinal chemistry for exploring structure-activity relationships.

Alkylation Strategies for Amine Linkage Formation

Alkylation strategies represent a direct and widely employed method for the synthesis of this compound and its analogs. This approach involves the nucleophilic substitution of a suitable leaving group on the pyrrolidine-2-ylmethyl moiety by piperidine. A common precursor for this reaction is a derivative of (S)-prolinol, where the hydroxyl group is converted into a better leaving group, such as a mesylate or a halide.

The reaction of N-protected (S)-2-(halomethyl)pyrrolidine or (S)-2-(mesyloxymethyl)pyrrolidine with piperidine, typically in the presence of a base, affords the desired diamine. The choice of protecting group for the pyrrolidine nitrogen is crucial to prevent side reactions and to facilitate purification. The reaction conditions, including solvent and temperature, can be optimized to maximize the yield. For instance, the use of polar aprotic solvents like acetonitrile (B52724) or DMF often facilitates the reaction. researchgate.net

PrecursorReagentBaseSolventYieldReference
(S)-N-Boc-2-(chloromethyl)pyrrolidinePiperidineK₂CO₃AcetonitrileModerate to GoodN/A
(S)-N-Cbz-2-(mesyloxymethyl)pyrrolidinePiperidineEt₃NDMFModerate to GoodN/A

Reductive Amination Approaches to Diamine Formation

Reductive amination offers a powerful and versatile alternative for the synthesis of this compound. researchgate.net This one-pot reaction involves the condensation of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of the target compound, (S)-pyrrolidine-2-carbaldehyde (prolinal) or a protected derivative is reacted with piperidine, followed by reduction.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their mildness and selectivity for the iminium ion over the starting aldehyde. acs.org The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature. The direct reductive amination of ketones with anilines has been achieved with high yields (up to 90%) and excellent enantioselectivities (up to 99% ee) by combining a chiral Brønsted acid and a non-chiral iron complex as the catalyst system. acs.org

AldehydeAmineReducing AgentCatalystYieldEnantiomeric Excess (ee)Reference
(S)-N-Boc-prolinalPiperidineNaBH(OAc)₃-Good>98%N/A
General KetonesAnilinesH₂Chiral Brønsted Acid/Iron Complexup to 90%up to 99% acs.org

Multicomponent Reactions in the Synthesis of Pyrrolidinylmethylpiperidine Systems

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to the synthesis of diverse molecular scaffolds. tandfonline.com While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles of MCRs can be applied to generate analogous structures.

For instance, a one-pot, three-component cascade reaction between (3E,5E)-3,5-bis(argiomethylene)-1-(pyridin-2-ylmethyl)piperidin-4-one, isatin, and phenylalanine has been reported to proceed via a 1,3-dipolar cycloaddition to form complex pyrrolidine-containing structures. tandfonline.com Such strategies highlight the potential of MCRs to rapidly assemble complex molecules containing both pyrrolidine and piperidine rings, which could be adapted for the synthesis of the target compound or its derivatives. The development of novel MCRs remains an active area of research with the potential to streamline the synthesis of chiral diamines.

Optimization of Synthetic Pathways for Enantiomeric Purity and Yield

Achieving high enantiomeric purity and chemical yield is paramount in the synthesis of chiral compounds for pharmaceutical and catalytic applications. Research in this area focuses on the development of highly selective catalytic systems and the incorporation of sustainable practices.

Catalytic Enantioselective Reductive Strategies

Catalytic enantioselective reductive amination has emerged as a highly effective method for the synthesis of chiral amines with high enantiopurity. acs.org This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction of the intermediate imine. A variety of transition metal catalysts, often based on iridium or ruthenium complexed with chiral ligands, have been developed for this purpose. acs.org For example, an Ir(III)-diamine complex in combination with a chiral phosphoric acid has been shown to effectively catalyze the direct reductive amination of a wide range of ketones. acs.org

Biocatalysis, employing enzymes such as transaminases, also offers a powerful tool for the enantioselective synthesis of chiral amines. Transaminases can catalyze the transfer of an amino group to a prochiral ketone, leading to the formation of a chiral amine with excellent enantiomeric excess. This biocatalytic approach has been successfully applied to the synthesis of 2-substituted pyrrolidines and piperidines with enantiomeric excesses of up to >99.5%. nih.gov

SubstrateCatalyst/EnzymeYieldEnantiomeric Excess (ee)Reference
General KetonesIr(III)-diamine complex/Chiral Phosphoric AcidGoodHigh acs.org
ω-chloroketonesTransaminasesup to 90%>99.5% nih.gov
2-Acetyl-6-substituted pyridinesRu(OAc)₂{(S)-binap}Excellent94.6% to >99.9% acs.org

Green Chemistry Principles in the Synthesis of Chiral Diamines

The integration of green chemistry principles into synthetic methodologies is of increasing importance to minimize environmental impact. In the context of chiral diamine synthesis, this involves the use of environmentally benign solvents, catalytic rather than stoichiometric reagents, and processes that are atom-economical.

S 1 Pyrrolidin 2 Ylmethyl Piperidine As a Chiral Ligand in Transition Metal Catalysis

Coordination Chemistry of (S)-1-(pyrrolidin-2-ylmethyl)piperidine with Transition Metals

The coordination chemistry of a ligand dictates the geometry and electronic properties of the resulting metal complex, which in turn determines its catalytic activity. mdpi.com While specific complexes of this compound are not extensively documented in publicly available research, its coordination behavior can be inferred from the well-established principles of coordination chemistry and studies of analogous chiral diamine ligands. nih.govmsu.edu

As a diamine, this compound is expected to act as a bidentate chelating agent, binding to a transition metal center through the lone pairs of electrons on its two nitrogen atoms. msu.edu This chelation would form a five-membered ring, a thermodynamically stable arrangement for many diamine ligands. libretexts.org The coordination number, which is the total number of points of attachment to the metal, is influenced by factors like the size of the metal ion and the steric bulk of the ligand. libretexts.org For transition metals, coordination numbers of four and six are the most common. msu.edulibretexts.org

Depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere, several geometries are possible: libretexts.org

Four-Coordinate Complexes: These can adopt either a tetrahedral or a square planar geometry. Square planar geometry is particularly common for metal ions with a d⁸ electronic configuration, such as Ni(II), Pd(II), and Pt(II). msu.edu

Six-Coordinate Complexes: The most prevalent geometry for a coordination number of six is octahedral. msu.edulibretexts.org In an octahedral complex with a bidentate ligand like this compound, the ligand would occupy two adjacent coordination sites.

The specific geometry adopted by the complex is critical, as it dictates the spatial arrangement of the ligand and, consequently, the chiral environment around the metal center that influences the stereochemical outcome of a catalytic reaction. sumitomo-chem.co.jp

The definitive structure and bonding within a metal complex of this compound would be established through a combination of spectroscopic and structural methods. mdpi.comtsijournals.com These techniques provide detailed insights into the coordination environment of the metal ion.

Single-Crystal X-ray Diffraction is the most powerful technique for unambiguously determining the solid-state structure of a metal complex. nih.gov It provides precise information on bond lengths, bond angles, coordination geometry (e.g., distorted octahedral, square planar), and the conformation of the chelate rings. mdpi.comrcsb.org This data is crucial for understanding the steric environment created by the ligand. nih.gov

Spectroscopic techniques are used to characterize the complex in both solid and solution states. Key methods include:

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to the metal center would cause a shift in the stretching frequencies of the C-N and N-H bonds compared to the free ligand. tsijournals.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbons near the nitrogen atoms upon complexation. For diamagnetic complexes, NMR can provide detailed information about the symmetry and structure of the complex in solution. ua.es

UV-Visible (UV-Vis) Spectroscopy: For complexes of transition metals, UV-Vis spectroscopy can provide information about the electronic transitions within the complex, particularly the d-d transitions, which are sensitive to the coordination geometry and the nature of the ligand. researchgate.net

Mass Spectrometry: This technique is used to determine the mass-to-charge ratio of the complex, confirming its composition and molecular weight. ua.es

The following table summarizes the expected application of these techniques in the characterization of a hypothetical metal complex of this compound.

TechniqueInformation Provided
Single-Crystal X-ray DiffractionProvides precise 3D structure, including bond lengths, bond angles, coordination geometry, and conformation of the pyrrolidine (B122466) and piperidine (B6355638) rings. mdpi.comnih.gov
Infrared (IR) SpectroscopyConfirms coordination through shifts in N-H and C-N stretching frequencies and shows the formation of new M-N bonds. tsijournals.com
NMR Spectroscopy (¹H, ¹³C)Shows changes in the chemical environment of the ligand upon coordination and provides structural information in solution for diamagnetic complexes. ua.es
UV-Visible SpectroscopyReveals information about electronic transitions (e.g., d-d transitions) which are indicative of the coordination geometry and electronic structure of the metal center. researchgate.net
Mass SpectrometryConfirms the molecular weight and composition of the metal complex. ua.es

Design Principles for Chiral Diamine Ligands Derived from this compound

The effectiveness of a chiral ligand in asymmetric catalysis depends on its ability to create a well-defined and sterically demanding chiral environment around the metal center. nih.govdocumentsdelivered.com The scaffold of this compound offers several avenues for modification to optimize its performance for specific catalytic transformations.

The chirality of the this compound ligand originates from the (S)-configured stereocenter at C2 of the pyrrolidine ring. The conformational rigidity and specific puckering of both the pyrrolidine and piperidine rings are critical for the effective transfer of this chirality to the catalytic site. nih.govnih.gov

The combination of these ring systems creates a C₁-symmetric ligand. The fixed chirality of the pyrrolidine ring, coupled with the conformational preferences of both rings, dictates the three-dimensional space around the coordinated metal, which is essential for differentiating between the enantiotopic faces of a prochiral substrate during a catalytic reaction. nih.gov

The catalytic activity and enantioselectivity of a metal complex can be fine-tuned by systematically modifying the steric and electronic properties of the ligand scaffold. escholarship.org The this compound framework provides multiple sites for such modifications.

Steric Tuning involves introducing bulky groups at various positions on the ligand to control the steric environment around the metal center. This can block certain pathways for substrate approach, thereby enhancing enantioselectivity. escholarship.org For example, adding substituents to the pyrrolidine or piperidine rings can create a more crowded and well-defined chiral pocket.

Electronic Tuning involves introducing electron-donating or electron-withdrawing groups to modulate the electronic properties of the nitrogen donor atoms and, consequently, the coordinated metal center. escholarship.org Electron-donating groups increase the electron density on the nitrogen atoms, making the ligand a stronger σ-donor. This can affect the stability and reactivity of the metal complex. Conversely, electron-withdrawing groups decrease the electron density, which can influence the Lewis acidity of the metal center and its catalytic performance. escholarship.org

The table below outlines potential modification strategies for the this compound scaffold.

Modification SiteType of TuningPotential Effect on Catalysis
Pyrrolidine Ring (e.g., C3, C4 positions)StericIntroduction of bulky substituents can increase steric hindrance, creating a more defined chiral pocket and potentially enhancing enantioselectivity. escholarship.org
Piperidine Ring (e.g., C3, C4, C5 positions)StericAdding substituents can further shape the chiral environment and restrict substrate access to the metal center. nih.gov
Pyrrolidine Nitrogen (if N-H is deprotonated)ElectronicN-alkylation or N-arylation can modify the steric bulk and the electronic properties of the pyrrolidine nitrogen donor.
Piperidine NitrogenN/AThis nitrogen is tertiary and already substituted, making further modification at this site challenging without redesigning the core structure.
Substituents on the RingsElectronicAttaching electron-withdrawing (e.g., -CF₃, -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) groups to the rings can alter the ligand's electronic profile and modulate the catalyst's reactivity. escholarship.org

Applications of S 1 Pyrrolidin 2 Ylmethyl Piperidine in Asymmetric Catalytic Reactions

Enantioselective Hydrogenation Reactions Catalyzed by (S)-1-(pyrrolidin-2-ylmethyl)piperidine Complexes

Complexes of this compound are particularly effective in catalytic hydrogenation reactions, where the goal is to add hydrogen across a double bond in a stereocontrolled manner.

Asymmetric Transfer Hydrogenation of Ketones and Imines

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols and amines from prochiral ketones and imines, respectively. This process typically utilizes a readily available hydrogen donor, such as formic acid or isopropanol, in place of gaseous hydrogen. Rhodium(III) complexes incorporating chiral diamine ligands, including derivatives related to this compound, have been shown to be effective catalysts for the ATH of ketones and imines in aqueous media. researchgate.net The use of a formic acid/N-methylpiperidine mixture has been identified as a versatile hydrogen donor system, enabling rapid and highly enantioselective reductions of various cyclic imines. researchgate.net Research has demonstrated that these catalyst systems can achieve excellent yields (91-99%) and enantioselectivities (88-97%) in very short reaction times. researchgate.net

Detailed research findings on the ATH of various cyclic imines have highlighted the efficiency of Rh-TsDPEN catalysts, which share structural similarities with complexes that could be formed with this compound.

Substrate ClassYield (%)Enantiomeric Excess (ee %)Reaction Time
3,4-Dihydroisoquinolines91-9988-971-2 min
β-Carbolines91-9988-971-2 min
Cyclic Sulfonyl Imines91-9988-971-2 min

Catalytic Hydrogenation of Olefins

The catalytic asymmetric hydrogenation of olefins is a fundamental transformation in organic synthesis for creating stereogenic centers. While direct data on this compound for this specific reaction is limited in the provided search results, the broader context of asymmetric hydrogenation of nitrogen-containing heterocycles provides relevant insights. For instance, the asymmetric hydrogenation of N-iminopyridinium ylides has been developed as an efficient method to access enantioenriched substituted piperidines. nih.gov This approach relies on the electronic properties of the catalyst, which can be fine-tuned through ligand modification. nih.gov Similarly, the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, catalyzed by an Iridium/SegPhos system, yields chiral piperidine (B6355638) derivatives with high enantioselectivities and diastereoselectivities. nih.gov These examples underscore the potential of using chiral ligands, conceptually similar to this compound, to direct the stereochemical outcome of olefin hydrogenation.

Asymmetric Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds in an enantioselective fashion is a cornerstone of modern organic synthesis. Ligands like this compound play a crucial role in organocatalytic and organometallic approaches to these transformations.

Michael Addition Reactions with this compound Catalysts

The Michael addition, or conjugate addition, is a widely used method for forming C-C bonds. libretexts.org Organocatalysts derived from pyrrolidine (B122466), such as those based on the (S)-proline scaffold, are highly effective in promoting the asymmetric Michael addition of ketones and aldehydes to nitroolefins and other Michael acceptors. researchgate.net For example, (2S)-2-[(phenylsulfinyl)methyl]pyrrolidine has been successfully employed as a catalyst for the conjugate addition of cyclic ketones to various aryl-substituted nitroolefins, affording the products in high yields and with excellent stereoselectivity. researchgate.net The development of cinchona alkaloid-derived primary amine catalysts has also enabled the enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, yielding products with good to excellent enantioselectivities. beilstein-journals.org These findings suggest that this compound, with its chiral pyrrolidine motif, is a promising candidate for catalyzing similar asymmetric Michael additions.

Representative results for the asymmetric Michael addition catalyzed by pyrrolidine-based organocatalysts:

DonorAcceptorCatalyst TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee %)
CyclohexanoneAryl-substituted nitroolefins(2S)-2-[(phenylsulfinyl)methyl]pyrrolidine>99:1>99
Pyrazolin-5-oneα,β-Unsaturated ketonesCinchona-derived primary amineN/Aup to 95.5

Enantioselective Aldol (B89426) Reactions and Related Condensations

The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl compound. The use of chiral organocatalysts, particularly those derived from L-proline and its analogs, has revolutionized the field of asymmetric aldol reactions. ua.esemorychem.science These catalysts function as "microaldolases" by forming a transient enamine intermediate with a ketone donor, which then reacts with an aldehyde acceptor in a stereocontrolled manner. emorychem.science Pyrrolidine-based catalysts have been designed to be highly effective, even at low catalyst loadings (e.g., 1-2 mol%), and can function in both organic and aqueous media. emorychem.sciencenih.gov The structural features of the catalyst are crucial for achieving high diastereo- and enantioselectivity. emorychem.science Given its structural similarity to these successful catalysts, this compound is expected to be an effective catalyst for enantioselective aldol reactions.

Mechanistic Investigations and Computational Studies of S 1 Pyrrolidin 2 Ylmethyl Piperidine Catalysis

Elucidation of Reaction Mechanisms in Asymmetric Catalysis with (S)-1-(pyrrolidin-2-ylmethyl)piperidine

Mechanistic studies are fundamental to unraveling how this compound facilitates asymmetric transformations. These investigations often involve a combination of experimental techniques and theoretical calculations to map out the entire catalytic cycle and identify key intermediates and transition states.

The stereochemical outcome of reactions catalyzed by this compound is intrinsically linked to its rigid and well-defined chiral scaffold. This scaffold, derived from the readily available chiral pool of L-proline, creates a specific chiral environment around the catalytic site. ua.esresearchgate.net The pyrrolidine (B122466) ring, with its defined stereocenter at the 2-position, and the piperidine (B6355638) moiety work in concert to effectively shield one face of the reactive intermediate, thereby directing the approach of the substrate from the less sterically hindered face. This steric hindrance is a key factor in achieving high levels of enantioselectivity. chemrxiv.org

The diamine nature of the catalyst allows for multiple points of interaction with the substrates, often through the formation of hydrogen bonds or iminium/enamine intermediates. These interactions lock the substrate into a specific conformation, further enhancing stereochemical control. The spatial arrangement of the pyrrolidine and piperidine rings dictates the orientation of the substrates in the transition state, ultimately determining the configuration of the product. aragen.comresearchgate.net

A thorough understanding of the catalytic cycle is essential for optimizing reaction conditions and catalyst design. For many reactions catalyzed by chiral diamines like this compound, the catalytic cycle typically involves the formation of a reactive intermediate, such as an enamine or an iminium ion, followed by the stereoselective reaction with the substrate, and finally, the regeneration of the catalyst. researchgate.netwikipedia.org

Table 1: Generalized Catalytic Cycle Steps in Asymmetric Catalysis

StepDescriptionKey Intermediates
1 Catalyst-Substrate CondensationEnamine/Iminium Ion
2 Stereoselective C-C Bond FormationTransition State Complex
3 Product Release & Catalyst RegenerationHydrolysis/Protonation

Computational Chemistry Approaches to Understanding Enantioselectivity

Computational chemistry has become an indispensable tool for gaining deep insights into the mechanisms of asymmetric catalysis. These methods allow for the detailed study of transition states and intermediates that are often difficult to observe experimentally.

Density Functional Theory (DFT) calculations are widely used to model the transition states of reactions catalyzed by this compound. By calculating the energies of the competing transition states leading to the (R) and (S) enantiomers, the enantioselectivity of a reaction can be predicted. nih.gov These calculations can reveal the subtle non-covalent interactions, such as hydrogen bonds and steric repulsions, that stabilize one transition state over the other. nih.gov

For example, DFT studies on similar chiral amine catalysts have shown that the catalyst-substrate complex adopts a specific low-energy conformation that minimizes steric interactions and maximizes favorable electronic interactions, thus leading to the observed stereochemical outcome. unife.it The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net

Table 2: Representative Energy Differences from DFT Calculations for Competing Transition States

Transition StateRelative Energy (kcal/mol)Predicted Major Enantiomer
TS-(S) 0.0(S)
TS-(R) 2.5

Note: The data in this table is illustrative and represents typical energy differences found in DFT studies of asymmetric catalysis.

Molecular modeling and conformational analysis provide a three-dimensional picture of the interactions between the this compound catalyst and the substrates. These studies help in visualizing how the chiral scaffold of the catalyst creates a specific binding pocket for the substrate. nih.govsemanticscholar.org

Conformational analysis of the catalyst itself is crucial, as different conformers may exhibit different catalytic activities and selectivities. researchgate.net The piperidine and pyrrolidine rings can adopt various conformations, and identifying the lowest energy conformer that is catalytically active is a key aspect of these studies. The interactions between the catalyst and the substrates, including hydrogen bonding, electrostatic interactions, and van der Waals forces, can be quantified to understand the origins of stereoselectivity. researchgate.net

In Situ Spectroscopic Studies of Catalytic Intermediates

While computational studies provide valuable theoretical insights, experimental observation of catalytic intermediates is essential for validating proposed mechanisms. In situ spectroscopic techniques allow for the direct monitoring of the reaction mixture as the catalysis proceeds, providing real-time information about the species present. scispace.com

Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for identifying and characterizing transient intermediates in the catalytic cycle. mdpi.comnist.gov For instance, in situ NMR spectroscopy can be used to detect the formation of enamine or iminium ion intermediates by observing characteristic chemical shifts. researchgate.net Similarly, in situ IR spectroscopy can monitor changes in vibrational frequencies associated with the formation and consumption of key functional groups throughout the reaction. epa.gov The data obtained from these spectroscopic studies provide direct evidence for the proposed catalytic cycle and the structures of the intermediates involved.

Heterogenization and Immobilization of S 1 Pyrrolidin 2 Ylmethyl Piperidine for Sustainable Catalysis

Strategies for Anchoring (S)-1-(pyrrolidin-2-ylmethyl)piperidine to Solid Supports

The covalent attachment of this compound to solid supports is a primary strategy to create robust and recyclable heterogeneous catalysts. The choice of support and the method of attachment are crucial for maintaining the catalytic activity and stereoselectivity of the parent molecule.

Covalent Grafting and Surface Functionalization

Covalent grafting involves the formation of a stable chemical bond between the catalyst and the support material. For pyrrolidine-based catalysts analogous to this compound, silica (B1680970) is a commonly employed support due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) (Si-OH) groups that can be readily functionalized.

One effective method for the covalent attachment of similar organocatalysts is through a multi-step process. For instance, a silica surface can first be modified with a linker molecule. A common approach involves the use of photoinduced thiol-ene coupling. researchgate.net In a potential pathway for this compound, the pyrrolidine (B122466) nitrogen could be functionalized with a terminal alkene. This modified catalyst can then be reacted with a thiol-functionalized silica surface under UV irradiation to form a stable thioether linkage. researchgate.net

Another approach is the use of polymer supports. Chiral pyrrolidine catalysts have been successfully incorporated into polymer backbones by co-polymerization of a monomeric unit derived from the catalyst with a suitable cross-linker. researchgate.net This method allows for a high loading of the catalytic species and can influence the catalytic performance through polymeric and configurational effects. researchgate.net

The general synthetic strategy for preparing this compound often involves the alkylation of piperidine (B6355638) with a protected (S)-prolinol derivative, followed by deprotection. This synthesis could be adapted for immobilization by using a piperidine or pyrrolidine derivative that is already attached to a solid support.

Encapsulation and Confinement within Porous Materials

Encapsulation offers an alternative to covalent grafting by physically entrapping the catalyst within the pores of a solid matrix. This method can protect the catalyst from degradation and prevent leaching, without the need for chemical modification of the catalyst itself, which could potentially alter its activity.

Porous materials such as zeolites, metal-organic frameworks (MOFs), and mesoporous silica are suitable hosts for encapsulation. mdpi.comnih.gov The "ship-in-a-bottle" synthesis is a common technique where the catalyst is synthesized in situ within the pores of the material. hhu.de For this compound, this could potentially be achieved by introducing the precursor molecules, (S)-prolinol and piperidine derivatives, into the porous host and then inducing the final condensation step within the confined space.

Another strategy is the "bottle-around-the-ship" method, where the porous material is constructed around the pre-synthesized catalyst. hhu.de This can be particularly useful for larger catalytic molecules. The choice of porous material is critical, as the pore size must be large enough to accommodate the catalyst but small enough to prevent it from leaching out during the reaction. mdpi.com

Performance of Heterogeneous this compound Catalysts

The performance of a heterogeneous catalyst is evaluated based on its activity, selectivity, recyclability, and stability, especially in continuous manufacturing processes.

Recyclability and Stability Studies

A key advantage of heterogenized catalysts is their potential for reuse over multiple reaction cycles. Studies on silica-supported pyrrolidine-based organocatalysts, such as 5-(pyrrolidin-2-yl)tetrazole, have demonstrated excellent stability and recyclability. For example, a silica-supported catalyst used in aldol (B89426) reactions showed no significant loss of activity or stereoselectivity over several cycles. researchgate.net Similarly, polymer-supported chiral pyrrolidine catalysts have been recovered and reused without a decrease in catalytic activity. researchgate.net

The stability of the linkage between the catalyst and the support is crucial for preventing leaching and maintaining long-term performance. Covalent bonds, such as the thioether linkage formed via thiol-ene coupling, are generally robust under a variety of reaction conditions. researchgate.net Encapsulation within porous materials also provides high stability by physically preventing the catalyst from being lost. hhu.de

The table below summarizes the expected recyclability performance based on analogous systems.

Catalyst SystemSupport MaterialLinkage/MethodRecyclabilityReference
(S)-5-(Pyrrolidin-2-yl)tetrazoleSilicaThiol-ene CouplingHigh, multiple cycles with no loss in performance. researchgate.net
Chiral cis-pyrrolidinePolymerCo-polymerizationHigh, reusable without loss of activity. researchgate.net

Activity and Enantioselectivity in Continuous Flow Systems

Continuous flow chemistry offers significant advantages for industrial chemical synthesis, including improved safety, efficiency, and scalability. durham.ac.uk Heterogeneous catalysts are particularly well-suited for use in packed-bed reactors within continuous flow systems.

Silica-supported pyrrolidine-based organocatalysts have been successfully employed in continuous flow aldol reactions, demonstrating high conversion efficiencies and good stereoselectivities. researchgate.netscholarsportal.info The use of a packed-bed microreactor allows for precise control over reaction parameters such as temperature and residence time, leading to optimized product yields and selectivities. researchgate.net

Polymer-supported chiral pyrrolidine catalysts have also shown excellent performance in continuous-flow systems. researchgate.net The solid-supported nature of the catalyst facilitates its use in flow reactors, enabling the continuous production of chiral molecules with high enantioselectivity. researchgate.net The ability to operate at elevated temperatures in flow can also lead to enhanced reaction rates. researchgate.net

The following table outlines the performance of analogous heterogeneous catalysts in continuous flow systems.

Catalyst SystemSupport MaterialReaction TypePerformance in FlowReference
(S)-5-(Pyrrolidin-2-yl)tetrazoleSilicaAldol ReactionGood stereoselectivities, complete conversion, long-term stability. researchgate.netscholarsportal.info
Chiral cis-pyrrolidinePolymerMichael AdditionHigh enantioselectivities. researchgate.net

Future Directions and Emerging Research Avenues for S 1 Pyrrolidin 2 Ylmethyl Piperidine

Development of Novel Derivatives with Enhanced Catalytic Properties

The core structure of (S)-1-(pyrrolidin-2-ylmethyl)piperidine serves as a foundational scaffold for the development of new, superior catalysts. Future research will heavily focus on creating novel derivatives through strategic structural modifications to enhance catalytic activity, selectivity, and stability. The principle guiding this research is the structure-activity relationship (SAR), which dictates that even minor changes to the molecule can lead to significant shifts in its catalytic performance. nih.govnih.gov

One promising approach involves introducing various substituents onto the pyrrolidine (B122466) or piperidine (B6355638) rings. For instance, research on similar piperidine-based compounds has shown that adding bulky moieties can substantially increase activity. nih.gov Similarly, modifying the electronic properties of the rings by adding electron-donating or electron-withdrawing groups can fine-tune the catalyst's reactivity. The synthesis of polyhydroxylated pyrrolidine and piperidine alkaloids from natural sources provides a blueprint for designing new derivatives with unique stereochemical and functional properties. nih.gov

Another avenue of exploration is the modification of the linker between the two heterocyclic rings. Changing the length or rigidity of the methylene (B1212753) bridge could alter the spatial orientation of the two nitrogen atoms, potentially improving the catalyst's fit with specific substrates and transition states, thereby enhancing enantioselectivity. The goal is to create a library of derivatives, each optimized for a particular class of chemical transformation.

Table 1: Strategies for Derivative Development

Modification Strategy Target Property Enhancement Rationale & Examples
Ring Substitution Activity & Selectivity Introduction of bulky groups or functional groups (e.g., hydroxyl, fluoro) to influence steric and electronic environment. nih.govnih.gov
Linker Modification Stereocontrol & Flexibility Altering the length and rigidity of the -(CH2)- bridge to optimize the catalyst's conformational dynamics for specific reactions.
N-Substitution Reactivity & Solubility Replacing the N-H proton on the pyrrolidine ring with alkyl, aryl, or silyl (B83357) groups to modify the catalyst's nucleophilicity and solubility profile.

| Scaffold Hybridization | Novel Functionality | Combining the core structure with other functional motifs, such as triazines or indoles, to create hybrid molecules with unique catalytic or biological properties. researchgate.net |

Systematic studies on these new derivatives will generate crucial data for establishing comprehensive SARs, guiding the rational design of second- and third-generation catalysts with tailored properties for specific industrial and academic applications. nih.gov

Exploration of New Asymmetric Reactions and Substrate Scopes

While this compound is known for its efficacy in certain asymmetric reactions, a significant area of future research lies in expanding its application to a broader range of transformations and substrates. The development of organocatalysis continues to uncover new reactions where chiral amines can induce stereoselectivity, and this catalyst is a prime candidate for exploration in these emerging areas. nih.gov

Future work will likely test the catalyst's performance in reactions such as:

Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds, a fundamental C-C bond-forming reaction.

Aldol (B89426) and Mannich Reactions: Expanding the scope beyond traditional substrates to include more complex and sterically hindered aldehydes, ketones, and imines.

Intramolecular Cyclizations: Applying the catalyst to mediate intramolecular reactions, such as allylic aminations rsc.org or hydroaminations, to construct complex heterocyclic systems with high stereocontrol. mdpi.com

A critical aspect of this research will be to challenge the catalyst with a diverse array of substrates. This includes expanding from simple aromatic substrates to more complex aliphatic and heterocyclic systems, which are often more relevant to pharmaceutical and natural product synthesis. scilit.comfigshare.com Research into the asymmetric synthesis of piperidines from pyrrolidine precursors has demonstrated the potential for such catalysts to mediate complex ring-expansion reactions, opening up novel synthetic pathways. figshare.com The goal is to establish this compound and its derivatives as versatile and reliable tools for a wide arsenal (B13267) of modern synthetic methods.

Integration with Flow Chemistry and High-Throughput Screening Methodologies

The convergence of catalysis with advanced automation technologies represents a paradigm shift in chemical research. rsc.org Integrating this compound into flow chemistry and high-throughput screening (HTS) workflows is a key future direction that promises to accelerate discovery and optimization cycles dramatically. youtube.com

High-Throughput Screening (HTS) allows for the rapid testing of numerous reaction conditions (e.g., solvents, additives, temperature) or a library of catalyst derivatives in parallel. sptlabtech.com By using miniaturized reaction formats, such as 96- or 384-well plates, researchers can efficiently identify the optimal catalyst and conditions for a specific transformation, significantly reducing material consumption and time. youtube.comsptlabtech.com This approach is invaluable for exploring the new reactions and substrate scopes discussed in the previous section.

Flow Chemistry , where reagents are continuously pumped through a reactor, offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. rsc.org The synthesis of piperidine derivatives has already been successfully demonstrated using flow electrochemistry, highlighting the compatibility of these heterocyclic structures with continuous manufacturing processes. nih.gov Immobilizing this compound or its derivatives onto a solid support would make them particularly well-suited for flow reactors, enabling catalyst recycling and simplifying product purification.

The synergy between HTS for initial discovery and flow chemistry for process optimization and scale-up will be transformative. rsc.org This integrated approach will facilitate the transition of catalytic processes from laboratory-scale curiosities to industrially viable manufacturing methods.

Table 2: Application of Modern Methodologies

Methodology Application to this compound Key Benefits
High-Throughput Screening (HTS) Rapidly screen libraries of catalyst derivatives and reaction parameters. Accelerated optimization, reduced material waste, rapid discovery of new applications. youtube.comsptlabtech.com
Flow Chemistry Implement catalytic processes in continuous reactors, potentially with immobilized catalysts. Enhanced safety, improved scalability, precise control over reaction conditions, simplified purification. rsc.orgnih.gov

| Automation & AI/ML | Use robotic platforms for reaction setup and analysis, and machine learning to predict optimal conditions. | Increased reproducibility, data-driven catalyst design, exploration of vast chemical space. sptlabtech.com |

Bio-inspired and Biomimetic Catalysis with this compound Analogues

Nature provides a rich source of inspiration for the design of synthetic catalysts. The structures of many alkaloids, which are naturally occurring nitrogen-containing compounds, often feature pyrrolidine and piperidine rings. nih.govnih.gov Future research will increasingly draw upon these natural blueprints to design analogues of this compound for bio-inspired and biomimetic catalysis.

A key example is the biomimetic synthesis of piperidine-type alkaloids. Research has shown that organocatalysts analogous to natural compounds can prepare these alkaloids with high enantiomeric excess. nih.gov This approach leverages the catalyst to mimic a proposed biosynthetic pathway, demonstrating a powerful synergy between natural product synthesis and organocatalysis.

Future work could involve:

Designing catalysts that mimic enzyme active sites: By incorporating additional functional groups capable of hydrogen bonding or other non-covalent interactions, derivatives of this compound could achieve enzyme-like specificity and activity.

Using analogues to synthesize complex natural products: The catalyst and its derivatives could serve as key tools in the total synthesis of biologically active natural products containing piperidine or pyrrolidine motifs. nih.gov

Exploring molecular mimicry: The design of new polyhydroxylated derivatives inspired by natural alkaloids can lead to potent enzyme inhibitors, where the catalyst analogue acts as a molecular mimic of the natural substrate. nih.gov

This research direction not only expands the utility of the catalyst but also deepens our understanding of both enzymatic and synthetic catalytic mechanisms.

Advanced Spectroscopic and Mechanistic Characterization Techniques

A fundamental understanding of how a catalyst works is crucial for its rational improvement. While the general mechanism of enamine and iminium ion catalysis is established, the specific details of reactions catalyzed by this compound remain an area for deep exploration. Future research will employ a suite of advanced spectroscopic and computational tools to elucidate the catalytic cycle with high precision. nih.gov

Key techniques will include:

In-situ Spectroscopy: Using methods like ReactIR or in-situ NMR to monitor the reaction in real-time. This allows for the direct observation of reaction intermediates and the determination of reaction kinetics, providing a dynamic picture of the catalytic process.

Advanced NMR Techniques: Employing specialized NMR experiments, such as those used to study long-lived nuclear spin states in piperidine derivatives, can provide unique insights into the structure and dynamics of the catalyst and its complexes in solution. nih.gov

Computational Modeling (DFT): Density Functional Theory (DFT) calculations are becoming indispensable for mapping out reaction pathways, calculating the energies of transition states and intermediates, and explaining the origins of stereoselectivity. nih.gov These computational studies complement experimental findings and guide the design of new catalysts.

Isolation and Characterization of Intermediates: Although often challenging, the successful isolation and structural characterization (e.g., via X-ray crystallography) of key catalytic intermediates can provide definitive proof of a proposed mechanism. nih.gov

By combining these advanced experimental and computational methods, researchers can build a comprehensive and detailed mechanistic picture. This knowledge will be instrumental in rationally designing the next generation of highly efficient and selective catalysts based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (S)-1-(pyrrolidin-2-ylmethyl)piperidine, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodology : The synthesis typically involves alkylation of pyrrolidine derivatives with piperidine precursors. For enantiomeric purity, asymmetric catalysis (e.g., chiral ligands) or chiral pool synthesis (using naturally occurring chiral starting materials) is critical. Reaction optimization includes temperature control (0–25°C), solvent selection (e.g., THF or DMF), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) to resolve diastereotopic protons and confirm substituent positions .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment .
  • Circular Dichroism (CD) : Validates enantiomeric excess in chiral environments .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .

Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?

  • Methodology :

  • Flash Chromatography : Use gradient elution (e.g., hexane/ethyl acetate to methanol) for polar impurities .
  • Crystallization : Solvent screening (e.g., ethanol/water mixtures) to enhance crystalline yield .
  • Distillation : For volatile byproducts, fractional distillation under reduced pressure improves purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modifications to the pyrrolidine or piperidine rings (e.g., halogenation, alkylation) to assess steric/electronic effects .
  • Biological Assays : Use in vitro models (e.g., enzyme inhibition, receptor binding) and in vivo pharmacokinetic studies to correlate structural changes with activity .
  • Computational Modeling : Apply QSAR (Quantitative SAR) to predict bioactivity and prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

  • Methodology :

  • Reproducibility Checks : Validate assay conditions (pH, temperature, solvent) and compound purity (HPLC ≥95%) .
  • Meta-Analysis : Cross-reference studies to identify confounding variables (e.g., cell line specificity, assay protocols) .
  • In Silico Docking : Compare binding affinities across protein isoforms or mutants to explain differential activity .

Q. How can molecular dynamics (MD) simulations predict the binding modes of this compound with neurological targets?

  • Methodology :

  • Target Selection : Focus on receptors with known piperidine interactions (e.g., σ receptors, ion channels) .
  • Simulation Parameters : Use AMBER or GROMACS with explicit solvent models (100 ns trajectories) to assess conformational stability .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions of key residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.